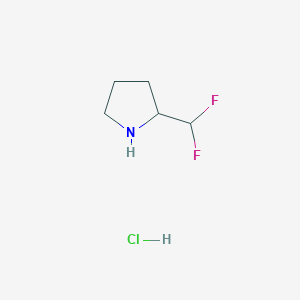

2-(Difluoromethyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(Difluoromethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIHQUJWAQSJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(Difluoromethyl)pyrrolidine Hydrochloride

Topic: 2-(Difluoromethyl)pyrrolidine hydrochloride Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Identity & Chemical Specifications[1]

2-(Difluoromethyl)pyrrolidine hydrochloride is a specialized fluorinated heterocycle used extensively in medicinal chemistry as a bioisostere for proline and a scaffold for modulating lipophilicity and metabolic stability in drug candidates. Its unique structural feature—the gem-difluoromethyl group (

Chemical Data Summary

| Property | Specification |

| IUPAC Name | 2-(Difluoromethyl)pyrrolidine hydrochloride |

| CAS Number (HCl Salt) | 1781041-85-7 (Racemic) |

| CAS Number (Free Base) | 1393541-22-4 |

| Chiral Forms (HCl) | (R)-isomer: 1344581-87-8 (S)-isomer: 787564-55-0 (approximate, verify specific vendor batch) |

| Molecular Formula | |

| Molecular Weight | 157.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Acidity (pKa) | ~9.5 (pyrrolidine nitrogen) |

| H-Bond Donors/Acceptors | 2 / 2 |

Part 1: Synthesis & Manufacturing Protocols

The synthesis of 2-(difluoromethyl)pyrrolidine typically proceeds via the deoxofluorination of an aldehyde precursor. Unlike simple alkyl fluorinations, the pyrrolidine ring introduces stereochemical challenges (racemization) and side-reaction risks (aziridinium formation) that require strict temperature control.

Primary Route: Deoxofluorination of N-Protected Prolinal

This protocol describes the synthesis starting from N-Boc-L-Proline , converting it to the aldehyde (Prolinal), followed by fluorination and deprotection.

Reagents Required:

-

N-Boc-L-Proline (or N-Boc-pyrrolidine-2-carbaldehyde)

-

Dichloromethane (DCM), Anhydrous

-

4M HCl in Dioxane

Step-by-Step Methodology:

-

Preparation of N-Boc-Pyrrolidine-2-Carbaldehyde (Prolinal):

-

Note: If not purchased commercially, this is generated by reducing N-Boc-L-Proline via a Weinreb amide intermediate or controlled reduction of the methyl ester with DIBAL-H at -78°C.

-

Critical Control: Isolate and use immediately. Prolinal is optically unstable and prone to racemization on silica gel.

-

-

Deoxofluorination (The Critical Step):

-

Dissolve N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous DCM under Argon/Nitrogen atmosphere.

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.

-

Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.

-

Quench: Pour reaction mixture slowly into saturated aqueous

at 0°C. Extract with DCM. -

Purification: Flash column chromatography (Hexane/EtOAc) to yield N-Boc-2-(difluoromethyl)pyrrolidine .

-

-

Deprotection:

-

Dissolve the intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2–4 hours until TLC shows consumption of starting material.

-

Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate the final product: 2-(Difluoromethyl)pyrrolidine hydrochloride .

-

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the transformation logic, highlighting the critical nucleophilic fluorination step where the carbonyl oxygen is replaced by two fluorine atoms.

Caption: Synthesis pathway from Proline to 2-(Difluoromethyl)pyrrolidine HCl via DAST-mediated deoxofluorination.

Part 3: Applications in Drug Discovery

The 2-(difluoromethyl)pyrrolidine motif is a high-value "building block" in modern medicinal chemistry, specifically designed to address common pharmacokinetic liabilities.

1. Bioisosterism & Lipophilicity

The

-

Hydrogen Bonding: The

bond in -

LogP Modulation: Replacing a polar proline amide or alcohol with this difluoro analog typically increases lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration.

2. Metabolic Stability

The carbon-fluorine bond is one of the strongest in organic chemistry (~110 kcal/mol).

-

Blocking Metabolism: Introduction of fluorine at the C2 position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) that would typically occur at the

-carbon of amines. -

pK_a Shift: The electron-withdrawing effect of the

group lowers the

3. Reaction Chemistry (Scaffold Utilization)

This hydrochloride salt is primarily used in Peptide Coupling and S_NAr reactions :

-

Peptide Coupling: The free amine (liberated in situ with DIPEA) reacts with carboxylic acids using HATU/EDC to form fluorinated peptidomimetics.

-

S_NAr / Buchwald-Hartwig: Reacts with aryl halides to form N-aryl pyrrolidines, common in kinase inhibitor scaffolds.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation.[4][5] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation.[4][5] | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation. | Use in fume hood. |

Handling Protocol:

-

Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at room temperature or 2-8°C.

-

Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).

References

-

Deoxofluorination Reagents (DAST/Deoxo-Fluor) Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor" (Mechanistic grounding for DAST reactivity with carbonyls/alcohols). Source: Organic Letters, 2000.[2] URL:[Link]

-

Medicinal Chemistry of Fluorine Title: "Fluorine in Medicinal Chemistry" (General reference for bioisosterism of CHF2 group). Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 3. d-nb.info [d-nb.info]

- 4. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 688022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 2-(Difluoromethyl)pyrrolidine Hydrochloride

Strategic Integration of Lipophilic Hydrogen Bond Donors in Drug Design

Executive Summary & Chemical Identity

2-(Difluoromethyl)pyrrolidine hydrochloride (2-DFMP[1]·HCl) represents a high-value fluorinated building block in modern medicinal chemistry. Unlike its trifluoromethyl counterparts, the difluoromethyl (

This molecule allows researchers to modulate the physicochemical properties of pyrrolidine-based scaffolds—specifically basicity (

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Value | Notes |

| IUPAC Name | 2-(Difluoromethyl)pyrrolidine hydrochloride | |

| CAS Number | 1781041-85-7 (Racemate) | Note: Enantiopure forms (R/S) have distinct CAS. |

| Molecular Formula | Includes HCl salt stoichiometry. | |

| Molecular Weight | 157.59 g/mol | Free base MW: ~121.13 g/mol . |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert gas. |

| Solubility | High in | Low solubility in non-polar solvents (Hexane). |

| Fluorine NMR | Characteristic doublet of doublets (or complex multiplet). |

Strategic Utility: The "Lipophilic Hydrogen Bond Donor"

The incorporation of 2-DFMP into a drug candidate is rarely accidental; it is a calculated move to optimize Ligand Efficiency (LE) .

Bioisosterism and Pharmacokinetics

The

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) is stronger than the -

Basicity Modulation: The electron-withdrawing effect of the

group lowers the

Mechanism of Action (SAR Logic)

Figure 1: Strategic rationale for selecting the difluoromethyl scaffold in Structure-Activity Relationship (SAR) studies.

Synthesis & Manufacturing Protocol

While 2-DFMP·HCl is commercially available, in-house synthesis is often required for specific enantiomers or isotopologues. The most robust route proceeds via the Deoxyfluorination of Prolinal derivatives.

Reaction Workflow

The synthesis typically starts from N-protected proline (Boc-Pro-OH) to prevent amine oxidation and polymerization.

-

Reduction: Boc-Proline is reduced to the alcohol (Prolinol).

-

Oxidation: Selective oxidation to the aldehyde (Prolinal).

-

Deoxyfluorination: Conversion of the aldehyde (

) to difluoromethyl ( -

Deprotection: Acidic cleavage of the Boc group to yield the HCl salt.

Step-by-Step Methodology

Note: Fluorinating agents are hazardous.[3] All steps must be performed in a fume hood.

Step 1: Synthesis of N-Boc-2-formylpyrrolidine (Intermediate)

-

Reagents: N-Boc-pyrrolidine-2-methanol, Dess-Martin Periodinane (DMP) or Swern conditions.

-

Protocol:

-

Dissolve N-Boc-pyrrolidine-2-methanol (1.0 eq) in anhydrous DCM (

). -

Add DMP (1.2 eq) portion-wise.

-

Stir at RT for 2 hours. Quench with

. -

Isolate organic layer, dry over

, and concentrate. Use immediately (aldehydes are unstable).

-

Step 2: Deoxyfluorination (The Critical Step)

-

Reagents: DAST (Diethylaminosulfur trifluoride), Anhydrous DCM.

-

Protocol:

-

Cool a solution of crude aldehyde (from Step 1) in anhydrous DCM to

under Nitrogen/Argon. -

Add DAST (2.5 eq) dropwise. Caution: Exothermic.

-

Allow mixture to warm to RT overnight. The aldehyde oxygen is replaced by two fluorine atoms.

-

Quench: Pour slowly into saturated

at -

Extract with DCM, dry, and purify via silica flash chromatography (Hexane/EtOAc) to yield N-Boc-2-(difluoromethyl)pyrrolidine .

-

Step 3: Salt Formation (Final Product)

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

Figure 2: Synthetic workflow for the production of 2-DFMP·HCl from proline precursors.

Handling, Stability, and Safety

As a hydrochloride salt of a secondary amine, 2-DFMP·HCl requires specific handling protocols to maintain purity and safety.

Stability Profile

-

Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric moisture will lead to "gumming" and weighing errors.

-

Recommendation: Store in a desiccator or under nitrogen atmosphere.

-

-

Thermal Stability: Generally stable up to

, but should not be subjected to prolonged high heat without solvent. -

Racemization: The C2 stereocenter is relatively stable in the salt form. However, the free base (if generated in situ) can racemize if exposed to strong bases at high temperatures for extended periods.

Analytical Validation (QC)

To verify the identity of the compound before use in biological assays, use the following checkpoints:

-

19F NMR: Look for the characteristic diastereotopic splitting (ABX pattern) of the

group coupled to the chiral proton. -

Elemental Analysis: Confirm the presence of Chlorine (counterion) to ensure stoichiometry is 1:1 (MW 157.59). If Cl% is low, the salt may be incomplete.

References

-

Lead Sciences. (2024). 2-(Difluoromethyl)pyrrolidine hydrochloride Product Specifications. Retrieved from [Link]

-

Zafrani, Y., et al. (2017).[6] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[7] Retrieved from [Link]

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

-

Calpaclab. (2024). Chemical Safety and Handling for Fluorinated Pyrrolidines. Retrieved from [Link]

Sources

- 1. 2-(Difluoromethyl)pyrrolidine hydrochloride - Lead Sciences [lead-sciences.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of 2-(Difluoromethyl)pyrrolidine Hydrochloride

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile three-dimensional structure and its prevalence in a multitude of biologically active compounds.[1][2] This five-membered saturated heterocycle offers a robust scaffold that can effectively explore pharmacological space, contributing significantly to a molecule's stereochemistry and overall three-dimensional shape.[3] When functionalized with fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), the resulting molecule gains unique physicochemical properties that can profoundly enhance its drug-like characteristics. The introduction of fluorine can modulate lipophilicity, improve metabolic stability, and alter binding affinities, making compounds like 2-(Difluoromethyl)pyrrolidine hydrochloride highly sought-after building blocks in the synthesis of novel therapeutics, including protein degraders.[4][5]

This guide provides a comprehensive technical overview of the core physical properties of 2-(Difluoromethyl)pyrrolidine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It details the causality behind the experimental methodologies required for its characterization, ensuring that scientists can confidently and accurately determine its physical profile for applications in synthesis, formulation, and quality control.

Section 1: Core Physicochemical and Structural Identity

2-(Difluoromethyl)pyrrolidine hydrochloride is a synthetic building block used primarily in research and development.[4] Its identity is defined by its specific molecular structure, weight, and chemical identifiers.

Molecular Structure

The structure consists of a central pyrrolidine ring substituted at the 2-position with a difluoromethyl group. The nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride ion.

Caption: 2D Structure of 2-(Difluoromethyl)pyrrolidine hydrochloride.

Key Identification and Physical Data

The following table summarizes the primary identifiers and known physical properties for this compound. It is critical to note that comprehensive, publicly available experimental data for properties such as melting point and solubility is limited. The subsequent sections of this guide will therefore focus on the robust experimental protocols required to determine these values empirically.

| Property | Data | Source(s) |

| IUPAC Name | 2-(Difluoromethyl)pyrrolidine hydrochloride | - |

| CAS Number | 1393541-22-4, 1781041-85-7 | [4][6] |

| Molecular Formula | C₅H₁₀ClF₂N | [4][6] |

| Molecular Weight | 157.59 g/mol | [4] |

| Appearance | Solid (Typical) | - |

| Purity | Typically ≥95% - 97% | [4][6] |

| Primary Application | Protein Degrader Building Block | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [4][6] |

Section 2: Methodologies for Structural and Thermal Characterization

To ensure the identity, purity, and stability of 2-(Difluoromethyl)pyrrolidine hydrochloride, a suite of analytical techniques must be employed. The following protocols are designed to be self-validating systems, providing the foundational data required for any research or development application.

Experimental Characterization Workflow

The logical flow for characterizing a new batch of this compound involves a multi-step process, beginning with structural verification and culminating in the assessment of its key physical properties.

Caption: Standard workflow for physical property characterization.

Protocol 1: Structural Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical.

-

Objective: To confirm the presence and connectivity of all atoms in the molecule, verifying its identity.

-

Causality: The unique magnetic environment of each nucleus results in a specific resonance frequency (chemical shift), providing a "fingerprint" of the molecular structure.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 2-(Difluoromethyl)pyrrolidine hydrochloride.[8]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to ensure dissolution and observe exchangeable protons.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Setup:

-

Use a standard 1D proton NMR pulse sequence (e.g., zgpr with water presaturation if using D₂O).[9]

-

Calibrate the instrument by locking onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and symmetrical peak shapes.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum. Expected signals would include multiplets for the pyrrolidine ring protons, a broad singlet for the amine proton (which may exchange with D₂O), and a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger sample amount (50-100 mg) and longer acquisition time.[8] Expect five distinct carbon signals, with the carbon of the -CHF₂ group appearing as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal, appearing as a doublet due to coupling with the geminal proton, is expected, confirming the presence of the difluoromethyl group.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Integrate the ¹H signals to confirm proton ratios and analyze coupling patterns to establish connectivity.

-

Protocol 2: Functional Group Identification via FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

-

Objective: To confirm the presence of key functional groups (N-H, C-H, C-F).

-

Causality: Chemical bonds vibrate at specific frequencies. When irradiated with infrared light, the bonds absorb energy corresponding to these vibrational modes, creating a unique spectral fingerprint.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflection (ATR-FTIR) accessory. ATR is preferred for its simplicity and minimal sample preparation.[12]

-

Alternatively, for transmission mode, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum, typically in the mid-IR range (4000–400 cm⁻¹).[11]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be analyzed for characteristic absorption bands:

-

~2700-3000 cm⁻¹: N-H stretch from the secondary ammonium salt.

-

~2800-3000 cm⁻¹: C-H stretching from the pyrrolidine ring.

-

~1000-1200 cm⁻¹: Strong C-F stretching vibrations from the -CHF₂ group.

-

-

Protocol 3: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for determining the melting point and other thermal transitions of a pure substance.[13]

-

Objective: To accurately determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).

-

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] A phase transition like melting results in a detectable endothermic heat flow.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.[15]

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[15]

-

-

Data Acquisition:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 2-10°C/min, under a nitrogen purge (50 mL/min).[15]

-

Continue heating to a temperature sufficiently above the melting transition to establish a stable post-transition baseline.

-

-

Data Analysis:

-

Plot the heat flow versus temperature. The melting event will appear as an endothermic peak.

-

The onset temperature of the peak is reported as the melting point.

-

The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus), which is an indicator of the substance's crystallinity.

-

Section 3: Solubility Profile Determination

Understanding the solubility of a compound is paramount for its application in solution-based reactions, formulation, and biological assays. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.[16]

-

Objective: To determine the qualitative or quantitative solubility in a range of pharmaceutically relevant solvents.

-

Causality: Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation. This is governed by the principle of "like dissolves like," where polar solutes dissolve better in polar solvents.

Protocol 4: Equilibrium Solubility Determination

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation:

-

Select a panel of solvents, such as water, phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Add an excess amount of 2-(Difluoromethyl)pyrrolidine hydrochloride to a known volume of each solvent in separate vials. The solid should be clearly visible, ensuring saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or LC-MS).

-

Quantify the concentration of the compound in the diluted filtrate against a standard calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on related difluorinated pyrrolidine hydrochlorides and general laboratory chemicals.[17][18]

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19]

-

Avoid breathing dust. Measures should be taken to prevent dust formation.[19]

-

Wash hands thoroughly after handling.[17]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

-

Conclusion

2-(Difluoromethyl)pyrrolidine hydrochloride is a valuable building block whose utility in drug discovery is directly linked to its well-characterized physical properties. The protocols detailed in this guide provide a robust framework for researchers to establish the identity, purity, thermal behavior, and solubility of this compound with a high degree of scientific integrity. By understanding not just the "what" but the "why" behind these experimental choices, scientists can ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to innovative therapeutic development.

References

- Vertex AI Search. (n.d.). (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4.

- Wikipedia. (n.d.). Pyrrolidine.

- Oakwood Chemical. (n.d.). 2-(difluoromethyl)pyrrolidine hydrochloride, min 97%.

- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.

- Google Patents. (n.d.). Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Lead Sciences. (n.d.). 2-(Difluoromethyl)pyrrolidine hydrochloride.

- Fluorochem. (n.d.). (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride.

- Sigma-Aldrich. (n.d.). 2-[difluoro(methoxy)methyl]pyrrolidine hydrochloride.

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.

- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution.

- AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.

- PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Shimadzu. (n.d.). FTIR Spectroscopy.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Difluoropyrrolidine hydrochloride.

- Carl ROTH. (2025). Safety Data Sheet: 2-Pyrrolidone.

- Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy.

- ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A.

- Thieme. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- Parchem. (n.d.). (2R)-2-(difluoromethyl)pyrrolidine hydrochloride (Cas 2031258-87-2).

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.

- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.

- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.

- CymitQuimica. (2024). Safety Data Sheet.

- Thermal Support. (n.d.). Measurement of Tg by DSC.

- Richmond Scientific. (2023). 7 Applications of FTIR Analysis.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Benchchem. (n.d.). 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability.

- University of Tennessee, Knoxville. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.

- Synblock. (n.d.). (S)-2-Trifluoromethyl-pyrrolidine hydrochloride.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 2-(Difluoromethyl)pyrrolidine hydrochloride - Lead Sciences [lead-sciences.com]

- 7. books.rsc.org [books.rsc.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. azom.com [azom.com]

- 12. edinburghanalytical.com [edinburghanalytical.com]

- 13. tainstruments.com [tainstruments.com]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 15. scielo.br [scielo.br]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. carlroth.com [carlroth.com]

Scalable Synthesis of 2-(Difluoromethyl)pyrrolidine Hydrochloride: A Technical Guide

Executive Summary & Strategic Value

Target Molecule: (S)-2-(Difluoromethyl)pyrrolidine hydrochloride CAS: 460748-85-0 Core Application: Bioisosteric replacement for alcohols and thiols; modulation of lipophilicity (LogP) and metabolic stability in drug discovery.

The introduction of a difluoromethyl (

Retrosynthetic Analysis

The most logical disconnection relies on the "Chiral Pool" strategy, utilizing L-Proline to establish the stereocenter at the C2 position. The transformation requires the sequential reduction of the oxidation state of the C2 carbon from a carboxylic acid to an aldehyde, followed by nucleophilic fluorination.

Logical Pathway

-

Target: 2-(Difluoromethyl)pyrrolidine HCl

-

Precursor: N-Boc-2-(difluoromethyl)pyrrolidine (Protected Amine)

-

Key Intermediate: N-Boc-Prolinal (Aldehyde)

-

Starting Material: L-Proline (Carboxylic Acid)

Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the difluoromethyl group via the aldehyde.

Primary Synthesis Protocol: The Deoxofluorination Route

Phase 1: Protection and Reduction

Objective: Convert L-Proline to N-Boc-L-Prolinol. Direct reduction of the acid is possible, but protection is mandatory to prevent amine oxidation and polymerization.

-

Reagents:

(Di-tert-butyl dicarbonate), -

Mechanism: The Boc group protects the nucleophilic amine. Borane selectively reduces the carboxylic acid to the primary alcohol without affecting the carbamate.

Step-by-Step:

-

Protection: Dissolve L-Proline in

. Add -

Reduction: Dissolve N-Boc-L-Proline in anhydrous THF under

. Add -

Yield Expectation:

over two steps.

Phase 2: Oxidation to Aldehyde (N-Boc-Prolinal)

Objective: Controlled oxidation of the alcohol to the aldehyde without over-oxidation to the acid or racemization of the alpha-carbon.

-

Choice of Method:

-

Swern Oxidation: High reliability, low temperature prevents racemization.

-

Dess-Martin Periodinane (DMP): Mild, easy workup, good for smaller scales.

-

TEMPO/Bleach: Scalable, cheaper, but requires careful pH control.

-

Recommended Protocol (Swern):

-

Cool oxalyl chloride (

equiv) in DCM to -

Add DMSO (

equiv) dropwise (gas evolution). Stir 15 min. -

Add N-Boc-L-Prolinol in DCM dropwise. Stir 45 min at

. -

Add

( -

Critical Check: The aldehyde is prone to racemization and hydrate formation. Use immediately in the next step or store at

under Argon.

Phase 3: Deoxofluorination (The Critical Step)

Objective: Convert the carbonyl oxygen (

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Why Deoxo-Fluor? It is thermally more stable than DAST (which can decompose explosively >90°C) but DAST is often more reactive at low temps.

-

-

Solvent: Anhydrous DCM (Dichloromethane).

Protocol:

-

Dissolve N-Boc-Prolinal in anhydrous DCM in a plastic/Teflon vessel (glass can be etched by HF byproducts).

-

Cool to

under -

Add DAST (

equiv) dropwise. -

Allow to warm slowly to RT overnight.

-

Quench: Pour mixture slowly into saturated

(ice cold). Caution: Vigorous effervescence. -

Purification: Silica gel chromatography (Hexane/EtOAc). The product is a clear oil.

Phase 4: Deprotection and Salt Formation

Objective: Remove the Boc group to yield the final hydrochloride salt.[2]

-

Reagent:

in Dioxane or EtOAc.

Protocol:

-

Dissolve N-Boc-2-(difluoromethyl)pyrrolidine in EtOAc.

-

Add

in Dioxane ( -

Stir at RT for 2–4 hours.

-

Isolation: The product often precipitates. If not, concentrate and triturate with

to yield a white solid. -

Final Product: (S)-2-(Difluoromethyl)pyrrolidine hydrochloride.

Process Flow & Safety Diagram

Figure 2: Complete process flow emphasizing the critical fluorination safety steps.

Technical Data & Troubleshooting

Analytical Profile

| Parameter | Expected Value/Observation |

| Appearance | White to off-white hygroscopic solid (HCl salt). |

| 1H NMR | Characteristic triplet/multiplet for |

| 19F NMR | Diastereotopic fluorines (ABX system) if chiral center is adjacent. Typically |

| Mass Spec |

Troubleshooting Guide

-

Low Yield in Fluorination: Ensure the aldehyde is freshly prepared. Hydrates of aldehydes (gem-diols) do not react efficiently with DAST to form gem-difluorides; they often revert to the acid or form complex mixtures.

-

Racemization: If the optical rotation is lower than expected, check the Swern oxidation temperature. It must remain below

during the addition of the base.[3] -

Glass Etching: DAST generates HF. Use plasticware or Teflon-lined reactors for the fluorination step to prevent contamination with silicates.

References

-

Preparation of Fluorinated Pyrrolidines

-

General Deoxofluorination Methodology

- Deoxofluorin

-

Source:

-

Synthesis of Prolinal (Intermediate)

- (S)

-

Source:

-

Commercial Reference & CAS Verification

- (S)-2-(Difluoromethyl)pyrrolidine hydrochloride (CAS 460748-85-0).

-

Source:

Sources

Role of difluoromethyl groups in medicinal chemistry

The Strategic Role of Difluoromethyl Groups in Medicinal Chemistry

In the landscape of medicinal chemistry, the trifluoromethyl group (

Unlike

This guide details the physicochemical rationale, synthetic methodologies, and decision-making frameworks for deploying

Physicochemical Profile: The Lipophilic Hydrogen Bond Donor

The utility of

The LHBD Concept

The two fluorine atoms attached to the carbon exert a strong inductive electron-withdrawing effect (

-

H-Bond Acidity: The H-bond acidity of

is comparable to that of thiophenols or anilines.[1] -

Bioisosterism: It serves as a bioisostere for

and

Lipophilicity (LogP/LogD)

Replacing a methyl group (

Table 1: Physicochemical Comparison of Substituents

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |

| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Strong Withdrawer (-I) | Donor (+M) / Withdrawer (-I) |

| H-Bond Donor | No | No | Yes (Weak) | Yes (Strong) |

| H-Bond Acceptor | No | Weak (C-F) | Weak (C-F) | Yes |

| Lipophilicity | High | Very High | Moderate/High | Low |

| Metabolic Stability | Low (Oxidation) | High | High | Variable (Glucuronidation) |

Strategic Decision Framework

When should a medicinal chemist deploy

Figure 1: Decision matrix for selecting fluorinated motifs during Lead Optimization.[1]

Synthetic Methodologies

The introduction of

Radical Difluoromethylation (The "Baran" Method)

The most robust method for late-stage functionalization of heteroaromatics is the use of Zinc Difluoromethanesulfinate (DFMS) .[1] This reagent generates the

-

Mechanism: Oxidative generation of

radical -

Advantages: Air-stable solid reagent, operational simplicity, compatible with water.[1]

Nucleophilic Difluoromethylation

For electrophilic substrates (aldehydes, ketones, imines), nucleophilic sources are required.

-

Reagent: (Difluoromethyl)trimethylsilane (

) .[1] -

Activation: Requires a Lewis base initiator (e.g., CsF, TBAT) to generate the pentacoordinate silicate or the free carbanion equivalent.

-

Application: Ideal for synthesizing difluoromethyl alcohols (from ketones) or amines (from imines).[1]

Electrophilic Difluoromethylation

Less common but useful for carbon nucleophiles (enolates, thiols).

-

Reagent:

-(difluoromethyl)sulfoximines or difluoromethyl triflate equivalents.[1]

Experimental Protocol: Innate C-H Difluoromethylation

Objective: Introduction of a

Reagents:

-

Substrate (Heteroarene, 1.0 equiv)

-

Zinc Difluoromethanesulfinate (DFMS, 3.0 equiv)

-

Trifluoroacetic acid (TFA, 1.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2.5:1 biphasic mixture)

Workflow:

-

Setup: To a vial equipped with a stir bar, add the Heteroarene (0.5 mmol) and DFMS (1.5 mmol, 440 mg).

-

Solvent Addition: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic system is crucial for solubilizing the inorganic salts and the organic substrate.

-

Initiation: Add TFA (0.5 mmol, 38 µL) followed by dropwise addition of TBHP (1.5 mmol). Note: The reaction is exothermic; add oxidant slowly.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture may turn slightly yellow.[1]

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x).[1] Dry combined organics over -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Validation Check:

-

NMR: Look for the characteristic triplet in

NMR ( -

Self-Validation: If the reaction stalls, add a second portion of DFMS and TBHP. The radical species has a short half-life; replenishing reagents drives conversion.[1]

Figure 2: Radical C-H difluoromethylation workflow using DFMS.

Case Studies in Drug Development

Eflornithine (Ornithine Decarboxylase Inhibitor)

-

Structure:

-difluoromethylornithine.[1][2] -

Role of

: The difluoromethyl group is critical for the "suicide inhibition" mechanism.[1] It acts as a latent electrophile. The enzyme attempts to decarboxylate the substrate, leading to fluoride elimination and the formation of a reactive Michael acceptor that covalently binds to the enzyme active site. -

Clinical Use: Treatment of African Trypanosomiasis (sleeping sickness) and hirsutism.

Thiazopyr (Herbicide)[3]

-

Role of

: Positioned on the pyridine ring, the

Pantoprazole & Roflumilast (Difluoromethoxy Variants)[1]

-

Context: While these contain

, the principle is identical. The group acts as a lipophilic H-bond donor.[1] In Roflumilast (PDE4 inhibitor), the difluoromethoxy group fills a hydrophobic pocket while maintaining a crucial H-bond interaction that anchors the drug, replacing a metabolically labile methoxy group.

References

-

Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. Link[1]

-

Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature, 2012 (Foundational work on radical innate functionalization logic). Link[1]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 2018. Link[1]

-

Hu, J., et al. "Reagents for Difluoromethylation." Chemical Reviews, 2015. Link[1]

-

Pahwa, R., et al. "Eflornithine: A Review." Journal of Clinical Pharmacology, 2009. Link

Sources

- 1. Garenoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Eflornithine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethyl)pyrrolidine Hydrochloride

Introduction

2-(Difluoromethyl)pyrrolidine hydrochloride is a substituted heterocyclic amine of interest in medicinal chemistry and drug development. The incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of the parent pyrrolidine scaffold, influencing factors such as basicity, lipophilicity, and metabolic stability.[1] A thorough structural characterization is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of 2-(Difluoromethyl)pyrrolidine hydrochloride features a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 2-position with a difluoromethyl group (-CHF₂). The nitrogen atom is protonated, forming a secondary ammonium salt with a chloride counter-ion.

Caption: Predicted splitting pattern for the CHF₂ proton in ¹H NMR.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a large one-bond coupling with the fluorine atoms.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H} with C-F coupling) | Predicted Coupling Constant (J, Hz) |

| CHF₂ | 115 - 125 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

| C2 | 60 - 70 | Doublet (d) | ²JCF ≈ 20-30 Hz |

| C3 | 22 - 30 | Singlet (s) | |

| C4 | 22 - 30 | Singlet (s) | |

| C5 | 45 - 55 | Singlet (s) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

CHF₂ Carbon: This carbon will be significantly deshielded and will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond coupling to the two fluorine atoms.

-

Pyrrolidine Carbons: The carbons adjacent to the nitrogen (C2 and C5) will be deshielded compared to C3 and C4. [2][3][4]C2 will experience an additional downfield shift and a two-bond coupling (doublet) to the fluorine atoms of the difluoromethyl group. [5]The chemical shifts of C3 and C4 are expected to be similar to those in an unsubstituted pyrrolidinium ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Difluoromethyl)pyrrolidine hydrochloride is expected to be dominated by absorptions from the N-H, C-H, and C-F bonds.

Experimental Considerations

The sample can be prepared as a KBr pellet or a Nujol mull for analysis by transmission IR spectroscopy.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H₂⁺ Stretch (secondary ammonium) | 2700 - 3000 | Strong, broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong |

| N-H₂⁺ Bend | 1560 - 1620 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

Interpretation of the Predicted IR Spectrum:

-

N-H₂⁺ Stretch: A very broad and strong absorption band is expected in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary ammonium salt. [6][7]This broadness is due to hydrogen bonding.

-

C-H Stretch: The stretching vibrations of the C-H bonds in the pyrrolidine ring and the difluoromethyl group will appear in the 2850-2960 cm⁻¹ region. [8][9][10][11]* N-H₂⁺ Bend: A medium intensity band between 1560 and 1620 cm⁻¹ is expected for the N-H bending vibration of the secondary ammonium group. [6][7]* C-F Stretch: Strong absorption bands in the 1000-1100 cm⁻¹ region are characteristic of C-F stretching vibrations. The presence of two fluorine atoms may lead to two distinct bands for symmetric and asymmetric stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Considerations

Electron Ionization (EI) is a common technique for the analysis of small organic molecules. For hydrochloride salts, the free amine is often observed in the mass spectrum.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion of the free amine, 2-(difluoromethyl)pyrrolidine (C₅H₉F₂N), is expected at a mass-to-charge ratio (m/z) of 121.07. The hydrochloride salt itself is not typically observed as an intact species in EI-MS.

-

Key Fragmentation Pathways: The fragmentation of the pyrrolidine ring is expected to be a dominant process.

| m/z | Proposed Fragment |

| 121 | [M]⁺ (molecular ion of the free amine) |

| 120 | [M-H]⁺ |

| 70 | [M - CHF₂]⁺ |

| 51 | [CHF₂]⁺ |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum will likely show the molecular ion of the free amine at m/z 121. A prominent fragmentation pathway is the alpha-cleavage, which involves the loss of the difluoromethyl substituent to give a stable iminium ion at m/z 70. The observation of a fragment at m/z 51 would correspond to the difluoromethyl cation.

Caption: Predicted fragmentation pathway for 2-(difluoromethyl)pyrrolidine.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 2-(Difluoromethyl)pyrrolidine hydrochloride. The predicted data and their interpretations are grounded in fundamental spectroscopic principles and analysis of analogous structures. This guide is intended to be a valuable resource for researchers in the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds, enabling a more efficient and accurate interpretation of experimental results.

References

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

FLOURINE COUPLING CONSTANTS. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

PubMed. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

-

ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

-

Canadian Journal of Chemistry. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

National Institutes of Health. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

PubMed. Vicinal fluorine-proton coupling constants. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

ETH Zurich Research Collection. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [Link]

-

ResearchGate. ¹H NMR spectrum of the pyrrolidinium-based task-specific IL, (E). [Link]

- Google Patents. Method of analysis of amine by mass spectrometry.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Royal Society of Chemistry. A ¹³C and ¹H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Royal Society of Chemistry. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal ³JHF coupling. [Link]

-

Future4200. Chapter 11 - Amines. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Duke University NMR Center. Coupling constants. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

Sources

- 1. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. The Duke NMR Center Coupling constants [sites.duke.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Safety, Handling, and Application of 2-(Difluoromethyl)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental integration of 2-(Difluoromethyl)pyrrolidine hydrochloride . Targeted at medicinal chemists and process safety engineers, this document moves beyond generic safety data to address the specific physicochemical challenges posed by fluorinated nitrogen heterocycles.

The 2-(difluoromethyl)pyrrolidine motif is increasingly utilized in drug discovery as a bioisostere to modulate lipophilicity (

Part 1: Chemical Profile & Physicochemical Properties[1][2]

Understanding the fundamental properties of this compound is the first line of defense against experimental failure and safety incidents.

Identity and Specifications

| Property | Specification |

| Chemical Name | 2-(Difluoromethyl)pyrrolidine hydrochloride |

| CAS Number | 1393541-22-4 (Racemic); 1781041-85-7 (Stereospecific variants) |

| Molecular Formula | |

| Molecular Weight | 157.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in Dichloromethane (DCM), Hexanes |

| Acidity (pKa) | ~14.7 (Calculated for free base conjugate); Effective pKa lower due to electron-withdrawing |

The "Fluorine Effect" on Handling

The difluoromethyl (

-

Basicity Reduction: The free amine is significantly less basic than unsubstituted pyrrolidine. This impacts neutralization protocols (see Section 4).

-

H-Bonding: The

proton is a weak hydrogen bond donor, influencing solubility and binding affinity in biological targets.

Part 2: Hazard Identification & Risk Assessment[8][9]

While classified under GHS as an Irritant, the specific risks of fluorinated amine salts require a nuanced assessment.

GHS Classification

-

Signal Word: WARNING

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Specific Technical Hazards

-

Hygroscopic Instability: The HCl salt is prone to absorbing atmospheric moisture. Hydrolysis is unlikely, but "caking" leads to inaccurate weighing and stoichiometry errors in sensitive catalytic couplings.

-

Thermal Decomposition: Above 200°C, or in the presence of strong Lewis acids, there is a theoretical risk of defluorination, potentially releasing trace Hydrogen Fluoride (HF). Note: This is less likely than with

groups but must be considered during waste disposal. -

Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (exothermic neutralization).

Part 3: Storage & Stability Protocols

Proper storage is critical to maintain reagent integrity for quantitative structure-activity relationship (SAR) studies.

Environmental Control

-

Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<1 month) if desiccated.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is air-stable but moisture-sensitive.

-

Container: Tightly sealed glass or polypropylene vials. Avoid metal containers if long-term storage is expected due to potential chloride corrosion.

Shelf-Life Management

-

Visual Check: Discoloration (yellowing) indicates oxidation or free-base liberation. Clumping indicates moisture ingress.

Part 4: Safe Handling & Synthesis Integration

This section details the workflow for transferring the reagent from storage to the reaction vessel, minimizing exposure and error.

Workflow Logic (Visualization)

Figure 1: Operational workflow for handling hygroscopic fluorinated salts to prevent moisture contamination.

Protocol: Free-Basing for Coupling Reactions

In many applications (e.g., amide coupling, nucleophilic substitution), the HCl salt must be neutralized in situ or pre-neutralized.

Method A: In-Situ Neutralization (Recommended)

-

Setup: Charge the reaction vessel with 2-(difluoromethyl)pyrrolidine HCl.

-

Solvent: Add the reaction solvent (e.g., DMF, DCM).

-

Base Addition: Add a tertiary amine base (DIPEA or TEA) in 3.0 equivalents .

-

Why 3.0 eq? 1 eq neutralizes the HCl; 1-2 eq scavenges protons generated during the coupling reaction.

-

Caution: The addition is exothermic. Add dropwise at 0°C if scaling >10g.

-

Method B: Isolation of Free Amine (Use with Caution)

-

Warning: The free base (2-(difluoromethyl)pyrrolidine) is likely a volatile oil. Evaporation of solvent must be controlled carefully to avoid yield loss.

-

Procedure: Partition between DCM and saturated

. Dry organic layer over

Part 5: Emergency Response & Waste Disposal

Emergency Decision Tree

Figure 2: Immediate response protocols for exposure incidents.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong acids (risk of HF generation) or oxidizers.

-

Destruction: High-temperature incineration equipped with scrubbers for HF/HCl is the standard industrial disposal method.

References

-

Cayman Chemical. (2025).[2] Safety Data Sheet: DL-α-Difluoromethylornithine (hydrochloride hydrate). Link(Cited for analogous handling of alpha-difluoromethyl amine salts).

-

Sigma-Aldrich. (2024). 2-(Trifluoromethyl)pyrrolidine hydrochloride Product Specification. Link(Cited for structural analog properties and storage conditions).

-

PubChem. (2025).[3] Compound Summary: Pyrrolidine.[4][1][5] Link(Cited for basic pyrrolidine physicochemical baselines).

-

Lead Sciences. (2024). 2-(Difluoromethyl)pyrrolidine hydrochloride Catalog Entry. Link(Cited for CAS and molecular specifications).

-

ResearchGate. (2023). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Link(Cited for synthetic utility and structural context).

Sources

Strategic Sourcing and Application of 2-(Difluoromethyl)pyrrolidine Hydrochloride in Medicinal Chemistry

Executive Summary: The Fluorine Advantage

In modern drug discovery, 2-(Difluoromethyl)pyrrolidine hydrochloride represents a high-value building block, primarily utilized as a lipophilic bioisostere for proline derivatives, alcohols, and thiols. The incorporation of the difluoromethyl (

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple catalog listings to ensure experimental success and data integrity.

Core Bioisosteric Rationale

The

Figure 1: The strategic utility of the difluoromethyl group as a bridge between polarity and lipophilicity.

Technical Specifications & Sourcing Strategy

Sourcing this compound requires vigilance regarding stereochemistry and salt stoichiometry . The synthesis typically involves the fluorination of chiral prolinal (proline aldehyde), a step prone to racemization.

Critical Chemical Data

| Parameter | Specification | Technical Note |

| Compound Name | 2-(Difluoromethyl)pyrrolidine HCl | |

| Molecular Weight | 157.59 g/mol | Free base MW: ~121.13 g/mol |

| CAS (Racemic) | 1393541-22-4 | Verify specific salt form with vendor.[2] |

| CAS (S-Isomer) | 1951425-16-3 | Preferred for chiral pool synthesis. |

| CAS (R-Isomer) | 2031258-87-2 | Less common, often custom synthesis. |

| Appearance | White to off-white solid | Hygroscopic; store under desiccant. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers. |

The "Hidden" Impurity Profile

When evaluating a supplier's CoA (Certificate of Analysis), look specifically for these process-related impurities:

-

Epimerized Product: Due to the acidity of the

-proton in the intermediate aldehyde during DAST/Deoxo-Fluor treatment. -

Defluorinated/Eliminated Side Products: Enamines formed via HF elimination (common in monofluoro analogs, less common but possible here).

-

Residual Fluorinating Agents: Traces of DAST-related sulfur species.

Quality Assurance: A Self-Validating Protocol

Do not rely solely on the vendor's CoA. Upon receipt, execute this two-step validation protocol.

Protocol A: NMR Verification (The "Fingerprint")

The

-

Solvent:

or -

Expected Signal: A distinct doublet of doublets (or complex multiplet depending on resolution) centered around -120 to -130 ppm.

-

The Key Validator: Look for the geminal coupling constants (

) and the vicinal proton-fluorine coupling (-

Criterion: The proton attached to the

carbon (

-

Protocol B: Chiral Purity Determination

Because the precursor aldehyde is stereolabile, enantiomeric excess (ee) must be verified.

-

Method: Derivatization with a chiral auxiliary (e.g., Mosher's acid chloride) or direct Chiral HPLC.

-

Direct HPLC Conditions (Generic Start):

-

Column: Chiralpak IG or IC (immobilized phases preferred for amines).

-

Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).

-

Detection: UV is weak (no chromophore). Use CAD (Charged Aerosol Detector) or ELSD if available, or derivatize with Cbz-Cl/Fmoc-Cl prior to injection to enable UV detection at 254 nm.

-

Figure 2: Incoming Quality Control (IQC) workflow for fluorinated building blocks.

Synthetic Utility & Handling

Free-Basing Precaution

The HCl salt is stable. The free base is volatile and can degrade upon prolonged storage.

-

Best Practice: Generate the free base in situ using a scavenger base (e.g., DIPEA,

) during the coupling reaction. -

If Isolation is Required: Extract into DCM/Ether, dry over

, and use immediately. Do not apply high vacuum for extended periods.

Coupling Reactions[3]

-

Amide Coupling: Standard conditions (HATU/EDC) work well. The nucleophilicity of the nitrogen is slightly reduced due to the inductive effect of the

-fluorines, so reaction times may need to be extended compared to proline. -

SNAr Reactions: Excellent substrate for nucleophilic aromatic substitution. The reduced basicity often minimizes side reactions (like polymerization of the electrophile).

Stability Warning

Avoid strong Lewis acids at high temperatures (

Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle.

| Tier | Supplier Type | Recommended Vendors | Best For... |

| 1 | Global Catalogs | Sigma-Aldrich (Merck) Fisher Scientific | Reference standards; small scale (mg to 1g). High reliability but higher cost. |

| 2 | Building Block Specialists | Combi-Blocks Enamine Fluorochem | Primary Sources. Good balance of cost/quality. Diverse salt forms and isomers available. |

| 3 | Bulk/Custom | WuXi AppTec Pharmablock | Kilogram-scale GMP synthesis for clinical candidates. |

Specific Catalog Leads (Verified)

-

Combi-Blocks:

-

Enamine:

-

Offers extensive "REAL Database" analogs if the core scaffold needs optimization (e.g., bridged fluoropyrrolidines).

-

-

Fluorochem:

-

Strong presence in the UK/EU market with specific listings for (S)-2-(Difluoromethyl)pyrrolidine HCl.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews.

-

Combi-Blocks Product Entry. Product QK-2946 Specifications.

-

Enamine Building Blocks. Fluorinated Pyrrolidines Collection.

-

Hu, X., et al. (2019). The Dark Side of Fluorine: Stability Issues in Fluorinated Pyrrolidines. ACS Medicinal Chemistry Letters.

Sources

Technical Guide: Stereoisomers of 2-(Difluoromethyl)pyrrolidine Hydrochloride

Executive Summary

2-(Difluoromethyl)pyrrolidine hydrochloride is a high-value fluorinated building block in medicinal chemistry. It serves as a lipophilic, non-classical bioisostere of proline and hydroxyproline. The introduction of the difluoromethyl (

Part 1: Structural Analysis & Identifiers[1]

The molecule exists as two enantiomers, (

Chemical Identifiers

Critical Note: Researchers frequently confuse this compound with 2-(2,5-difluorophenyl)pyrrolidine (a Larotrectinib intermediate).[1][2] Ensure verification of the molecular formula

| Parameter | Data |

| IUPAC Name | 2-(Difluoromethyl)pyrrolidine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 157.59 g/mol |

| CAS (R-Isomer) | 2031258-87-2 (HCl Salt) |

| CAS (Racemate) | 1781041-85-7 (HCl Salt) |

| CAS (S-Isomer) | Custom Synthesis (Often derived from L-Proline) |

| Structure | Pyrrolidine ring with C2 |

Part 2: Synthetic Routes & Enantiomeric Control

The most robust route to enantiopure 2-(difluoromethyl)pyrrolidine is the "Chiral Pool" approach, starting from Proline. Direct fluorination of pyrrolidine is non-selective; therefore, deoxofluorination of the corresponding aldehyde (Prolinal) is the industry standard.

Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of L-Proline to (S)-2-(difluoromethyl)pyrrolidine HCl.

Caption: Synthetic pathway from L-Proline. The aldehyde intermediate is prone to racemization and requires low-temperature handling.

Detailed Protocol: Deoxofluorination Strategy

This protocol describes the synthesis of the (

Step 1: Preparation of N-Boc-Prolinal

-

Reagents: N-Boc-L-Proline, Carbonyldiimidazole (CDI), DIBAL-H or reduction of the Weinreb amide.

-

Mechanism: Reduction of the acid/ester to the aldehyde.

-

Precaution: The aldehyde is configurationally unstable. Use immediately or store at -80°C.

Step 2: Deoxofluorination (The Critical Step)

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Protocol:

-

Cool the solution of N-Boc-prolinal in DCM to -78°C under Nitrogen.

-

Add DAST (1.5 - 2.0 eq) dropwise.

-

Allow to warm slowly to room temperature over 12 hours.

-

Quench: Pour into saturated

(Caution: vigorous gas evolution).

-

-

Why this works: DAST replaces the carbonyl oxygen with two fluorine atoms. Low temperature prevents elimination to the enamine.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or EtOAc.

-

Protocol: Stir the fluorinated intermediate in HCl/Dioxane for 2 hours. Precipitate with diethyl ether.

-

Yield: Typically 60-80% over two steps.

Part 3: Analytical Profiling

Validating the identity and purity of 2-(difluoromethyl)pyrrolidine requires specific attention to the fluorine signals.

Nuclear Magnetic Resonance (NMR)

-

NMR: This is the definitive test.

-

Shift: Typically appears as a complex multiplet (AB quartet system due to the adjacent chiral center) in the range of -125 to -135 ppm .

-

Coupling: Large geminal coupling (

) and vicinal coupling to the C2 proton.

-

-

NMR: The

Chiral HPLC Resolution

If synthesizing from racemic starting materials, resolution is required.

-

Column: Polysaccharide-based (e.g., Chiralpak IA or IC).

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Detection: UV is weak (lack of chromophore). Use Refractive Index (RI) or ELSD, or derivatize with a chromophore (e.g., benzoyl chloride) prior to analysis.

Part 4: Physicochemical Implications in Drug Design

The substitution of hydrogen with

Property Comparison Table

| Property | Pyrrolidine (Parent) | 2-(Difluoromethyl)pyrrolidine | Impact |

| pKa (Conj. Acid) | ~11.3 | 7.0 - 8.5 (Est.) | Reduced basicity improves membrane permeability and reduces lysosomal trapping. |

| LogP | 0.46 | ~1.5 - 1.8 | Increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB). |

| H-Bonding | Donor (NH) | Donor (NH) + Weak Donor (CF2H) | The CF2H proton is acidic enough to act as a weak H-bond donor. |

Decision Tree: When to Use? (Graphviz)

Caption: Decision logic for substituting proline/pyrrolidine residues with difluoromethyl analogs.

References

-

Synthesis & Deoxofluorination: Journal of Organic Chemistry. "Nucleophilic Fluorination of N-Boc-Prolinal." Available at:

-

Physicochemical Properties: Journal of Medicinal Chemistry. "The influence of fluorination on acidity and lipophilicity." Available at:

-

CAS Registry Data: Common Chemistry. "(R)-2-(difluoromethyl)pyrrolidine hydrochloride."[3] Available at:

-

NMR Data: UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." Available at:

-

General Pyrrolidine Data: PubChem. "Pyrrolidine Compound Summary." Available at:

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(Difluoromethyl)pyrrolidine Hydrochloride

Foreword: Navigating the Nuances of Fluorinated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The difluoromethyl group (-CHF₂) in particular, is an intriguing bioisostere for hydroxyl, thiol, and even amine functionalities, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and the capacity for hydrogen bond donation.[1][2][3] The 2-(difluoromethyl)pyrrolidine moiety has thus emerged as a valuable building block for novel therapeutics. However, the introduction of fluorine is not a "set and forget" solution for stability challenges.[4] Understanding the subtle interplay of electronics, steric effects, and the solid-state form of these molecules is paramount to ensuring their integrity from the laboratory bench to clinical application.

This guide provides a comprehensive technical overview of the stability and storage considerations for 2-(Difluoromethyl)pyrrolidine hydrochloride. Drawing upon established principles of physical organic chemistry and data from closely related analogues, we will explore the intrinsic stability of this compound, delineate potential degradation pathways, and provide field-proven protocols for its handling, storage, and stability assessment. This document is intended for researchers, chemists, and formulation scientists dedicated to harnessing the potential of fluorinated scaffolds while mitigating the risks associated with their potential instability.

The Physicochemical Landscape: Solid Salt vs. Solution-Phase Free Base

The stability profile of 2-(Difluoromethyl)pyrrolidine hydrochloride is best understood by considering two distinct states: the crystalline hydrochloride salt and the solution-phase free base. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt is the single most critical factor governing its stability.

-

The Hydrochloride Salt (Solid State): In its solid, crystalline salt form, the nitrogen lone pair is sequestered by a proton. This has a profound stabilizing effect. The primary driver for the degradation of many fluoromethylamines is the participation of the nitrogen lone pair in facilitating fluoride displacement.[4] By forming the hydrochloride salt, this degradation pathway is effectively inhibited in the solid state. Amine hydrochloride salts are generally stable crystalline solids, though they can be susceptible to hygroscopicity.[5]

-

The Free Base (Solution Phase): In solution, particularly under neutral to basic conditions (pH ≥ 7), the pyrrolidine nitrogen is deprotonated, liberating the lone pair of electrons. This creates a scenario where the molecule's stability can become compromised, analogous to observations with similar structures.

It is this dichotomy that must inform all handling and formulation strategies.

Unraveling Potential Degradation Pathways

While no formal degradation studies have been published specifically for 2-(Difluoromethyl)pyrrolidine hydrochloride, a compelling and cautionary tale is provided by its monofluorinated analogue, 2-(fluoromethyl)pyrrolidine.

The Aziridinium Intermediate Hypothesis: A Lesson from the Monofluoro Analogue

In a study on compounds containing the 2-(fluoromethyl)pyrrolidine moiety, significant decomposition (60-90%) was observed in a pH 7.4 buffer at 50°C over 7 days.[4] In contrast, the solid material's stability at elevated temperatures was deemed acceptable.[4] The proposed mechanism for this solution-phase instability involves the intramolecular nucleophilic attack of the pyrrolidine nitrogen, displacing the fluoride ion to form a highly reactive, strained aziridinium intermediate. This intermediate is then susceptible to attack by nucleophiles, such as water or hydroxide, leading to ring-opened products or the corresponding hydroxymethyl derivative.[4]

Caption: Proposed degradation pathway for 2-(fluoromethyl)pyrrolidine.

The Impact of the Difluoromethyl Group: An Electronic Shield?

The presence of a second fluorine atom in 2-(Difluoromethyl)pyrrolidine is predicted to significantly alter its reactivity compared to the monofluorinated version. Geminal difluorination has a pronounced electron-withdrawing effect, which reduces the nucleophilicity of the adjacent carbon atom. This makes the carbon of the -CHF₂ group much less susceptible to SN2-type reactions.[4] Furthermore, the difluoromethyl group is known to be more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated groups.[3]

Therefore, while the aziridinium-mediated pathway remains a theoretical possibility for the free base of 2-(Difluoromethyl)pyrrolidine, its rate is expected to be substantially slower than that of its monofluorinated counterpart.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling procedures are recommended to ensure the long-term integrity of 2-(Difluoromethyl)pyrrolidine hydrochloride.

| Parameter | Recommendation | Rationale |

| Form | Always store and handle as the hydrochloride salt . | The protonated nitrogen prevents the lone pair from participating in degradation pathways. |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage. | Lower temperatures slow down any potential solid-state degradation kinetics. While expected to be stable, this is a best practice for valuable reagents.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Amine salts can be hygroscopic. Excluding moisture prevents water absorption which could lower the glass transition temperature and increase molecular mobility.[6] |

| Light Exposure | Store in an amber vial or other light-protecting container . | To prevent potential photolytic degradation. While no specific data exists, pyrrolidine structures can be susceptible to photolysis. |